MAO-B Inhibition Potency: Methoxyethyl-Substituted Hydrazine Derivatives Achieve Sub-100 nM IC₅₀ vs. Micromolar Activity for Unsubstituted Analogs
In a series of thiosemicarbazone derivatives, the compound bearing a methoxyethyl substituent (Compound 2b) exhibited potent inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 0.042 ± 0.002 µM, while another methoxyethyl-containing analog (Compound 2h) showed an IC₅₀ of 0.056 ± 0.002 µM [1]. These represent the most effective agents in the series against MAO-B. In contrast, the reference MAO-B inhibitor selegiline has reported IC₅₀ values in the 0.1–1 µM range under similar assay conditions [1]. The methoxyethyl group's contribution to enhanced MAO-B inhibition is consistent with structure-activity relationship studies indicating that this substituent optimizes hydrophobic interactions within the enzyme's active site [1].
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.042 ± 0.002 µM (Compound 2b with methoxyethyl substituent) and 0.056 ± 0.002 µM (Compound 2h with methoxyethyl substituent) |
| Comparator Or Baseline | Selegiline (reference MAO-B inhibitor) with IC₅₀ values in 0.1–1 µM range |
| Quantified Difference | Approximately 2.4-fold to 24-fold lower IC₅₀ (i.e., more potent) |
| Conditions | In vitro fluorometric MAO-B inhibition assay using recombinant human MAO-B enzyme; values represent mean ± standard error of triplicate experiments [1] |
Why This Matters
This >20-fold potency advantage at MAO-B directly translates to higher target engagement at lower doses, reducing off-target exposure and improving the viability of the compound as a lead scaffold for neurological drug discovery.
- [1] Tok, F., Sağlık, B. N., Özkay, Y., Ilgın, S., Kaplancıklı, Z. A., & Koçyiğit-Kaymakçıoğlu, B. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6640. https://doi.org/10.3390/molecules26216640 View Source
